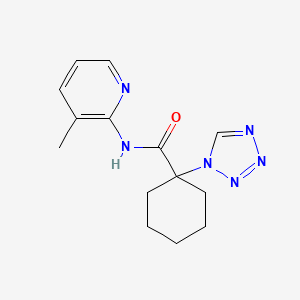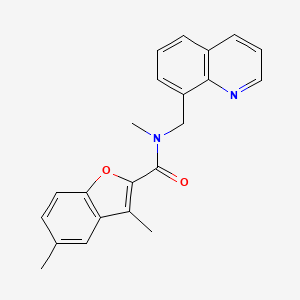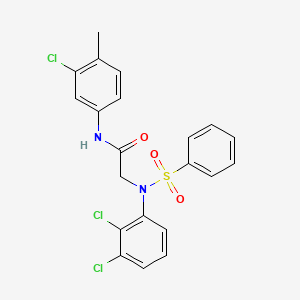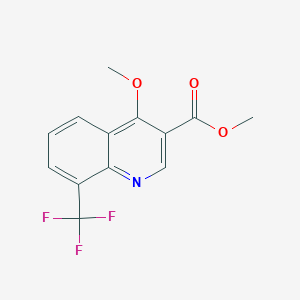![molecular formula C27H36N4O B6039007 N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine](/img/structure/B6039007.png)
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and the piperidine derivative.
Attachment of the Quinoxaline Moiety: The quinoxaline moiety can be attached through a nucleophilic substitution reaction using 3-methylquinoxaline and an appropriate leaving group on the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinoxaline moiety, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways. It can also inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine: Shares structural similarities with other piperidine derivatives and quinoxaline-containing compounds.
Cetylpyridinium chloride: A structurally similar compound used for its antimicrobial properties.
Domiphen bromide: Another similar compound with applications in disinfection and antiseptics.
Uniqueness
This compound stands out due to its unique combination of a piperidine ring, methoxyphenyl group, and quinoxaline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(3-methylquinoxalin-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O/c1-4-30(20-27-21(2)28-25-12-5-6-13-26(25)29-27)18-23-10-8-15-31(19-23)16-14-22-9-7-11-24(17-22)32-3/h5-7,9,11-13,17,23H,4,8,10,14-16,18-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKAXBDKYIIBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)CC3=NC4=CC=CC=C4N=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6038927.png)
![3-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6038941.png)

![6-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6038946.png)
![N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-imidazol-1-ylacetamide](/img/structure/B6038951.png)



![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6038971.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6038979.png)
![6-ethyl-3-isobutyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038984.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6039006.png)
![3,4-dichloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6039012.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B6039016.png)
